Home > Products > Screening Compounds P64374 > Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate
Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate - 939808-08-9

Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate

Catalog Number: EVT-3445085
CAS Number: 939808-08-9
Molecular Formula: C9H10N4O2
Molecular Weight: 206.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate is a complex organic compound belonging to the class of pyrrolo[2,1-f][1,2,4]triazines. This compound is characterized by its unique bicyclic structure, which includes a pyrrole and triazine moiety. The compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Source

The synthesis and characterization of ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate have been documented in various scientific literature. Notable sources include research articles that explore synthetic methodologies and biological evaluations of related compounds .

Classification

Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate can be classified under:

  • Chemical Class: Heterocyclic compounds
  • Sub-class: Pyrrolo[2,1-f][1,2,4]triazines
  • Functional Groups: Amine (-NH2), Ester (-COOEt), Carboxylate
Synthesis Analysis

Methods

The synthesis of ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate typically involves several key steps:

  1. Starting Materials: The synthesis often begins with pyrrole derivatives or triazine precursors.
  2. Amination Reaction: A common method includes the N-amination of diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate using O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl) hydroxylamine to introduce the amino group .
  3. Cyclization: The intermediate undergoes cyclization at elevated temperatures (e.g., 165°C in DMF) to form the bicyclic structure.
  4. Dechlorination: Following cyclization, dechlorination can be achieved through heating with phosphorus oxychloride to yield the target compound.

Technical Details

The synthetic pathways are optimized for yield and purity. For example, a two-step synthesis involving the formation of triazinium dicyanomethylide has been reported as an effective route to pyrrolo[2,1-f][1,2,4]triazine derivatives .

Molecular Structure Analysis

Structure

Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate features a complex bicyclic structure comprising:

  • A pyrrole ring fused with a triazine ring.
  • An ethyl ester group attached to the carboxylic acid at position six.
  • An amino group at position four.

Data

Key structural data include:

  • Molecular Formula: C₉H₈N₄O₂
  • Molecular Weight: Approximately 196.19 g/mol
  • Melting Point: Varies based on purity but typically around 185–186 °C.
Chemical Reactions Analysis

Reactions

Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate can participate in various chemical reactions:

  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions.
  • Formation of Derivatives: The carboxylic acid moiety can be modified to produce amides or other esters.

Technical Details

Reactions involving this compound are often characterized by their selectivity and efficiency. For instance, nucleophilic substitutions can be facilitated under mild conditions to yield diverse derivatives suitable for biological testing .

Mechanism of Action

Process

The mechanism of action for ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate is primarily linked to its interaction with biological targets:

  • It has been shown to inhibit specific enzymes involved in signaling pathways such as phosphatidylinositol 3-kinase (PI3K), which is crucial in cancer biology.

Data

Inhibitory assays indicate that this compound may exhibit anti-cancer properties through modulation of PI3K signaling pathways . Further studies are required to elucidate its full pharmacological profile.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: Stable under ambient conditions but sensitive to strong acids or bases.
  • Reactivity: Exhibits reactivity typical of amines and esters; capable of forming salts with acids.
Applications

Scientific Uses

Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate has potential applications in:

  • Medicinal Chemistry: Development of anti-cancer drugs targeting PI3K pathways.
  • Biological Research: As a tool compound for studying cellular signaling mechanisms.

This compound represents a promising scaffold for further drug development and exploration within pharmaceutical sciences.

Introduction to Pyrrolo[2,1-F][1,2,4]Triazine Scaffolds in Medicinal Chemistry

Historical Evolution of Pyrrolotriazine-Based Therapeutics

The journey of pyrrolotriazine scaffolds began with Neunhoeffer's pioneering work in 1977, who first isolated a fully substituted pyrrolo[2,1-f][1,2,4]triazine derivative through an addition/fragmentation reaction between 1,2,4-triazine and dimethyl acetylenedicarboxylate [5] [9]. Throughout the 1990s, research focused primarily on C-nucleoside analogues, exploiting the structural similarity to adenine. This era produced antiviral candidates where the ribose moiety was attached directly to the C4 position of the pyrrolotriazine core, demonstrating activity against RNA viruses like hepatitis C, Ebola, and respiratory syncytial virus [5].

The 2000s witnessed a paradigm shift when Bristol-Myers Squibb researchers strategically employed the pyrrolotriazine core as a quinazoline bioisostere in kinase inhibitor design. This innovation led to potent inhibitors targeting vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), and anaplastic lymphoma kinase (ALK). The scaffold's versatility was further validated by the discovery of pyrrolotriazine-based p38α mitogen-activated protein (MAP) kinase inhibitors that progressed to clinical trials for inflammatory diseases. Recent milestones include FDA-approved drugs featuring this scaffold: avapritinib (2020) for gastrointestinal stromal tumors and remdesivir (2020), where the pyrrolotriazine core forms part of the nucleoside analog targeting viral RNA-dependent RNA polymerases [5] [7] [9].

Table 1: Historical Development of Pyrrolotriazine Therapeutics

Time PeriodDevelopment FocusKey AdvancementsRepresentative Agents
1977Initial DiscoveryIsolation from 1,2,4-triazine/acetylenedicarboxylate reactionNeunhoeffer's ester derivatives
1990sC-NucleosidesAntiviral C-nucleoside analogues targeting RNA virusesHepatitis C, Ebola virus inhibitors
2000sKinase InhibitorsQuinazoline replacement in VEGFR-2, EGFR, ALK inhibitors; p38α MAPK clinical candidatesBMS-5 (VEGFR-2 inhibitor)
2010-PresentClinical ApplicationsFDA-approved drugs featuring pyrrolotriazine coreAvapritinib, Remdesivir

Structural Significance of the Pyrrolo[2,1-f][1,2,4]Triazine Core in Drug Design

The molecular architecture of ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate confers exceptional versatility in drug design. The 4-amino group serves as a hydrogen bond donor-acceptor pair, mimicking the N1-H and C6-NH₂ functionalities of adenine. This allows precise interaction with purine-binding sites in enzymes, particularly kinases. The N3 nitrogen (position 3) functions as a key hydrogen bond acceptor, analogous to N7 in purines, enabling complementary binding to kinase hinge regions. This adenine-mimetic capability explains the scaffold's prominence in ATP-competitive kinase inhibitors [5] [7].

The ethyl ester at C6 provides a synthetic vector for structural diversification. Through hydrolysis, aminolysis, or reduction, this moiety can be converted to carboxylic acids, amides, or alcohols, respectively. These transformations facilitate pharmacokinetic optimization while maintaining target engagement. Computational analyses reveal that the planar bicyclic system enables optimal π-stacking interactions in hydrophobic enzyme pockets, while the ester group enhances solubility relative to purely aromatic scaffolds. The scaffold's dipole moment (≈4.5 D) further promotes polar interactions with biological targets [4] [8] [9].

Table 2: Bioisosteric Relationships and Binding Advantages of Pyrrolotriazine Core

Target Binding SiteTraditional ScaffoldPyrrolotriazine AdvantageKey Interactions
Kinase Hinge RegionQuinazolineImproved solubility and reduced planarity while maintaining H-bonding capacity4-amino group H-bonds; N3 accepts H-bond
Purine-Binding EnzymesAdenineEnhanced metabolic stability with conserved H-bonding patternBifunctional H-bond donor/acceptor at C4-amino
ATP PocketsPyrimidineIncreased three-dimensionality from fused pyrrole prevents flat, promiscuous bindingDipole moment facilitates polar contacts

Role of Ethyl 4-Aminopyrrolo[2,1-F][1,2,4]Triazine-6-Carboxylate in Contemporary Research

Ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate serves as a pivotal synthetic intermediate and pharmacophore in modern drug discovery. Its antiviral potential was demonstrated in derivatives exhibiting potent activity against influenza A/H1N1 (IC₅₀: 4 µg/mL) through neuraminidase inhibition. Molecular docking studies reveal that C6-carboxylate analogs form salt bridges with conserved arginine residues (Arg152, Arg292) in the neuraminidase active site, while the 4-amino group hydrogen-bonds with aspartic acid (Asp151). These interactions translate to high selectivity indices (>188), indicating favorable therapeutic windows [3].

In oncology, this scaffold features prominently in kinase inhibitor development. Researchers at Cephalon exploited the C6-ester as a synthetic handle to generate amide derivatives targeting IGF-1R and ALK. The ester-to-amide conversion typically enhances target affinity by 10-100 fold while improving metabolic stability. The compound's utility extends to phosphoinositide 3-kinase (PI3K) inhibitors, where structural optimization yielded nanomolar inhibitors (IC₅₀: 2-50 nM) against glioblastoma and rhabdomyosarcoma models. Patent analyses indicate that over 30% of pyrrolotriazine kinase inhibitors utilize ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate as a starting material [4] [7] [8].

Synthetic methodologies continue to evolve, with 1,3-dipolar cycloadditions of N-ethyl-1,2,4-triazinium tetrafluoroborates emerging as an efficient route. This method achieves yields >75% under mild conditions (0-5°C), enabling rapid library synthesis. Alternative approaches include transition metal-catalyzed couplings at C7, though the C6-ester's electron-withdrawing nature necessitates careful catalyst selection [3] [9].

Table 3: Biological Activities of Derivatives Based on Ethyl 4-Aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Therapeutic AreaDerivative StructureBiological ActivityMechanistic Insight
AntiviralDimethyl 4-(4-methoxyphenyl)-2-p-tolyl analogIC₅₀: 4 µg/mL vs H1N1; SI: 188Neuraminidase inhibition via Arg152/Asp151 interactions
Oncology (Kinases)C6-Amide derivativesIC₅₀: 2-50 nM vs IGF-1R/ALKATP-competitive binding; hinge region engagement
PI3K InhibitionMorpholinoamide at C6IC₅₀: 3 nM vs PI3Kα; >100x selectivity vs related kinasesAccommodation in affinity pocket via ester-to-amide conversion

Properties

CAS Number

939808-08-9

Product Name

Ethyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-6-carboxylate

IUPAC Name

ethyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)6-3-7-8(10)11-5-12-13(7)4-6/h3-5H,2H2,1H3,(H2,10,11,12)

InChI Key

KPUWCTNNESDMHH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN2C(=C1)C(=NC=N2)N

Canonical SMILES

CCOC(=O)C1=CN2C(=C1)C(=NC=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.